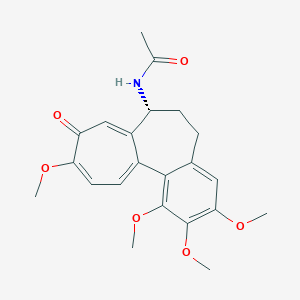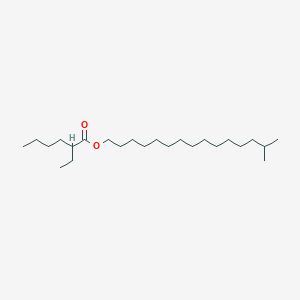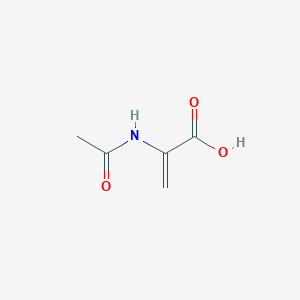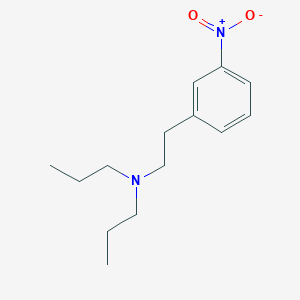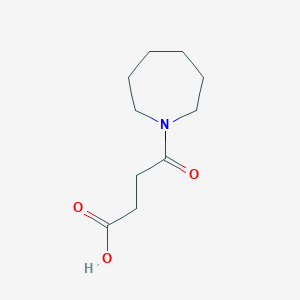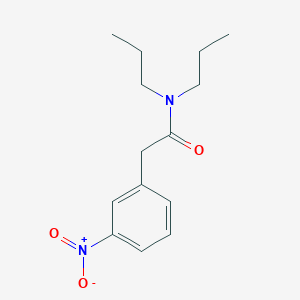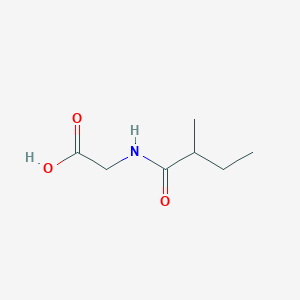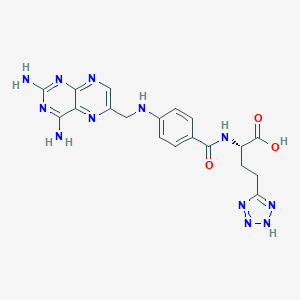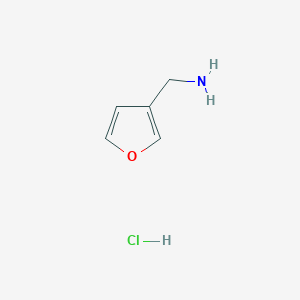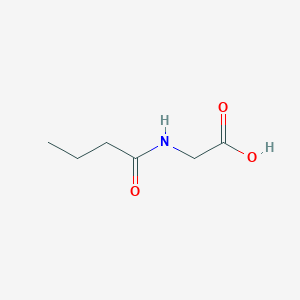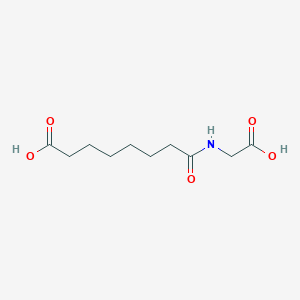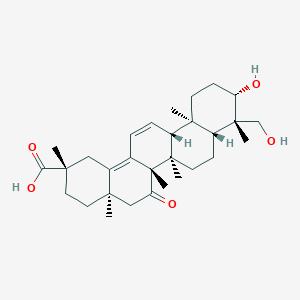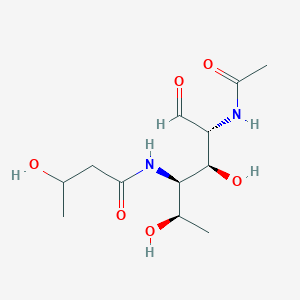
2-Nhbtg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nhbtg is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has shown promising results in the synthesis of organic compounds and has been used in scientific research to understand its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 2-Nhbtg is not fully understood. However, it has been suggested that it may act as a radical scavenger and antioxidant. It has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Nhbtg has several biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Nhbtg in lab experiments is its ease of synthesis. It is also relatively stable and has a long shelf life. However, one limitation is that it may not be readily available in some countries and may be expensive to purchase.
Orientations Futures
There are several future directions for research on 2-Nhbtg. One area of research could be to further investigate its mechanism of action and physiological effects. Another area of research could be to explore its potential in the development of biosensors and other biomedical applications. Additionally, research could focus on the development of new synthetic methods for 2-Nhbtg and its derivatives.
Conclusion
In conclusion, 2-Nhbtg is a chemical compound that has shown potential in various scientific research applications. Its ease of synthesis and stability make it a useful reagent in the synthesis of organic compounds. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 2-Nhbtg involves the reaction of 2-nitrobenzaldehyde and thioglycolic acid. The reaction is carried out in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is a yellow crystalline solid with a melting point of 140-142°C.
Applications De Recherche Scientifique
2-Nhbtg has been used in scientific research for various applications. It has been used as a reagent in the synthesis of organic compounds such as heterocycles and chiral compounds. It has also been used as a fluorescent probe for the detection of metal ions and has shown potential in the development of biosensors.
Propriétés
Numéro CAS |
134864-89-4 |
|---|---|
Nom du produit |
2-Nhbtg |
Formule moléculaire |
C12H22N2O6 |
Poids moléculaire |
290.31 g/mol |
Nom IUPAC |
N-[(2R,3R,4S,5R)-5-acetamido-2,4-dihydroxy-6-oxohexan-3-yl]-3-hydroxybutanamide |
InChI |
InChI=1S/C12H22N2O6/c1-6(16)4-10(19)14-11(7(2)17)12(20)9(5-15)13-8(3)18/h5-7,9,11-12,16-17,20H,4H2,1-3H3,(H,13,18)(H,14,19)/t6?,7-,9+,11-,12-/m1/s1 |
Clé InChI |
QJUCJEUZUFMCME-QVHQHDJQSA-N |
SMILES isomérique |
C[C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C)O)NC(=O)CC(C)O)O |
SMILES |
CC(CC(=O)NC(C(C)O)C(C(C=O)NC(=O)C)O)O |
SMILES canonique |
CC(CC(=O)NC(C(C)O)C(C(C=O)NC(=O)C)O)O |
Synonymes |
2(N)-acetyl-4-N-(3-hydroxybutanoyl)-2,4,6-trideoxy-D-glucose 2-N-acetyl-4-N-(3-hydroxybutanoyl)-2,4,6-trideoxyglucose 2-NHBTG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



